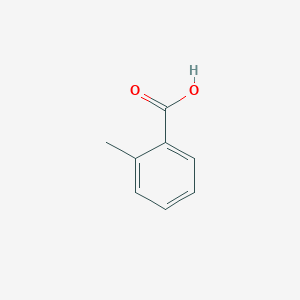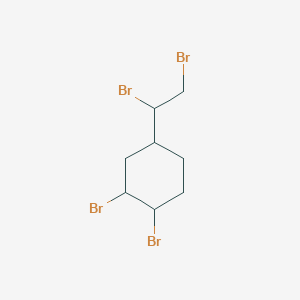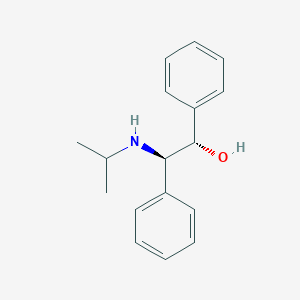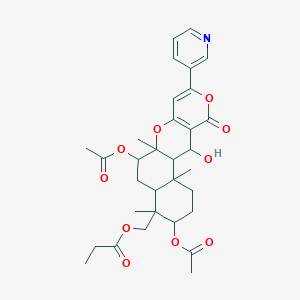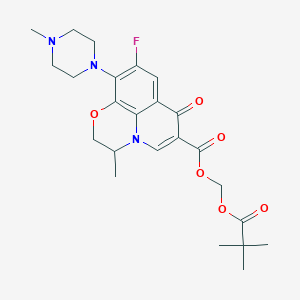
Opome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Opome is a chemical compound that is gaining popularity in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Opome is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Opome has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular function and behavior.
Effets Biochimiques Et Physiologiques
Opome has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. Opome has also been shown to have neuroprotective effects, as well as to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Opome has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily modified for use in various applications. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are many potential future directions for research on Opome, including its use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of Opome, as well as its potential applications in various fields.
In conclusion, Opome is a promising chemical compound that has potential applications in various fields. Its unique properties and potential for use in drug delivery systems and the development of new materials make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Opome is synthesized through a series of chemical reactions that involve the conversion of a precursor molecule into the final product. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Opome has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Opome has also been studied for its potential use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage.
Propriétés
Numéro CAS |
150871-00-4 |
|---|---|
Nom du produit |
Opome |
Formule moléculaire |
C24H30FN3O6 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C24H30FN3O6/c1-14-12-32-21-18-15(10-17(25)19(21)27-8-6-26(5)7-9-27)20(29)16(11-28(14)18)22(30)33-13-34-23(31)24(2,3)4/h10-11,14H,6-9,12-13H2,1-5H3 |
Clé InChI |
CCFRFJQUCAZPTP-UHFFFAOYSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
Synonymes |
ofloxacin pivaloyloxymethyl ester OPOME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



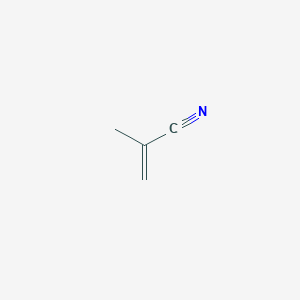
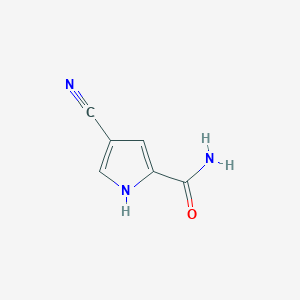
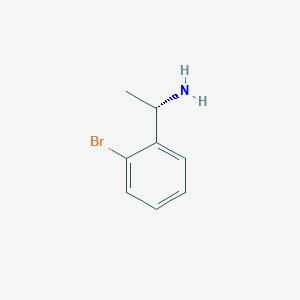
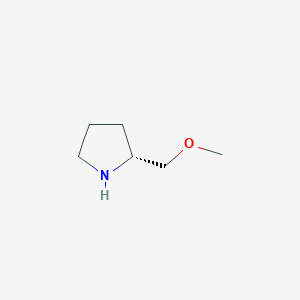
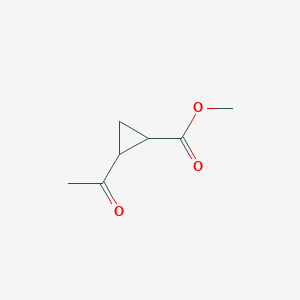
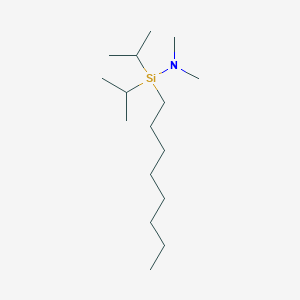

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
